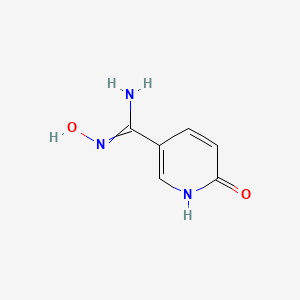
1-(1,2,3,4-Tetrahydronaphthalen-2-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,2,3,4-Tetrahydronaphthalen-2-yl)ethanol is an organic compound with the molecular formula C12H16O It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated, and an ethanol group is attached to the second carbon of the tetrahydronaphthalene ring
準備方法
Synthetic Routes and Reaction Conditions: 1-(1,2,3,4-Tetrahydronaphthalen-2-yl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(2-naphthyl)ethanol using hydrogenation techniques. The reaction typically employs a catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. Another method involves the reduction of 1-(2-naphthyl)ethanol using sodium borohydride (NaBH4) in the presence of a suitable solvent like ethanol or methanol.
Industrial Production Methods: Industrial production of this compound often involves large-scale hydrogenation processes. These processes utilize high-pressure hydrogen gas and metal catalysts to achieve efficient and cost-effective synthesis. The reaction conditions are optimized to ensure high yields and purity of the final product.
化学反応の分析
Types of Reactions: 1-(1,2,3,4-Tetrahydronaphthalen-2-yl)ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form the corresponding ketone or carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of metal catalysts like palladium or platinum.
Substitution: Substitution reactions can occur at the hydroxyl group, where it can be replaced by other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed:
Oxidation: The major products formed from oxidation reactions include 1-(1,2,3,4-Tetrahydronaphthalen-2-yl)ketone and 1-(1,2,3,4-Tetrahydronaphthalen-2-yl)carboxylic acid.
Reduction: Reduction reactions typically yield the fully hydrogenated derivative, 1-(1,2,3,4-Tetrahydronaphthalen-2-yl)methanol.
Substitution: Substitution reactions can produce various derivatives depending on the substituent introduced.
科学的研究の応用
1-(1,2,3,4-Tetrahydronaphthalen-2-yl)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 1-(1,2,3,4-Tetrahydronaphthalen-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may bind to G-protein-coupled receptors (GPCRs) or inhibit specific enzymes involved in inflammatory pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
1-(1,2,3,4-Tetrahydronaphthalen-2-yl)ethanol can be compared with other similar compounds, such as:
1-Tetralol:
α-Tetralol: Another derivative of tetrahydronaphthalene, differing in the position of the hydroxyl group.
Tetralin-1-ol: Similar to 1-Tetralol but with variations in the hydrogenation of the naphthalene ring.
The uniqueness of this compound lies in its specific structural configuration and the position of the ethanol group, which imparts distinct chemical and biological properties.
特性
分子式 |
C12H16O |
|---|---|
分子量 |
176.25 g/mol |
IUPAC名 |
1-(1,2,3,4-tetrahydronaphthalen-2-yl)ethanol |
InChI |
InChI=1S/C12H16O/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h2-5,9,11,13H,6-8H2,1H3 |
InChIキー |
DHUZJOASVDJXMM-UHFFFAOYSA-N |
正規SMILES |
CC(C1CCC2=CC=CC=C2C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1,2,4]Triazolo[1,5-a]pyridin-2-amine, 6-bromo-7,8-dimethyl-](/img/structure/B13885939.png)
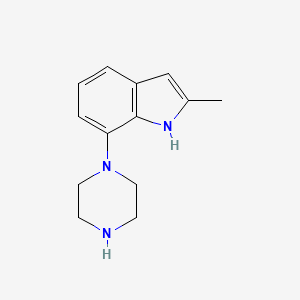
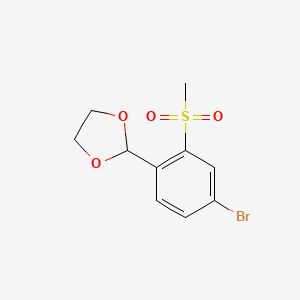
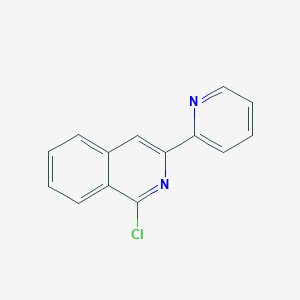
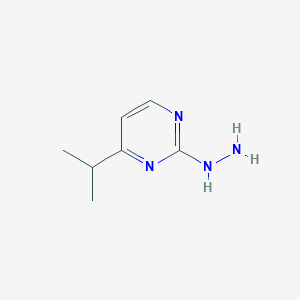


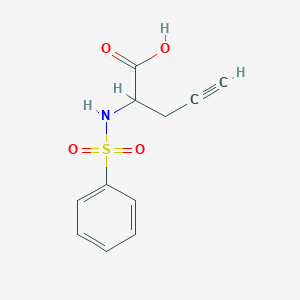
![2-Bromo-1-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]ethanone](/img/structure/B13885990.png)
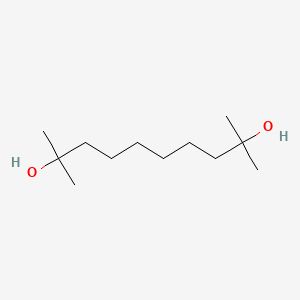
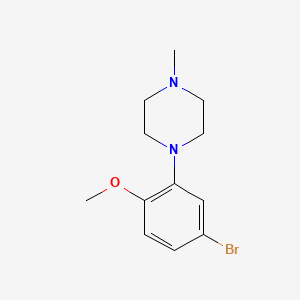
![4-Methoxy-2-[(quinolin-3-ylamino)methyl]phenol](/img/structure/B13886010.png)

